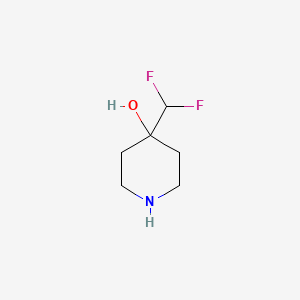

4-(Difluoromethyl)piperidin-4-ol

Overview

Description

“4-(Difluoromethyl)piperidin-4-ol” is an organic compound with the linear formula C6H12ClF2NO . It’s a solid substance at room temperature . This compound has potential implications in various fields of research and industry.

Synthesis Analysis

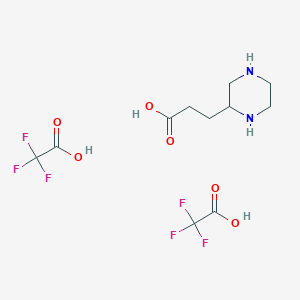

A series of novel piperidin-4-ol derivatives, including “this compound”, were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of “this compound” has been studied . The InChI code for this compound is 1S/C6H11F2NO.ClH/c7-5(8)6(10)1-3-9-4-2-6;/h5,9-10H,1-4H2;1H .Chemical Reactions Analysis

Piperidines, including “this compound”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical and Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 187.62 and should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications

1. Use in Sonogashira Coupling Reactions

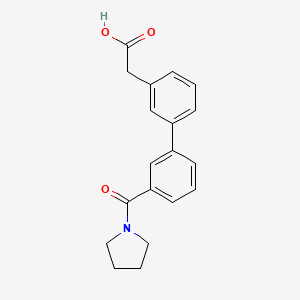

4-(Difluoromethyl)piperidin-4-ol has been studied for its efficiency as a ligand in Sonogashira coupling reactions. Research has shown that a unimolecular tetrakis-piperidine-4-ol is effective in palladium-catalyzed, copper and amine-free Sonogashira coupling, leading to the successful coupling of various aryl and heteroaryl iodides with aliphatic and aromatic alkynes (Patil & Fernandes, 2015).

2. Synthesis of Novel Bipodal and Tripodalpiperidin-4-ols

The compound has been used in the ultrasound-promoted synthesis of novel bipodal and tripodalpiperidin-4-ones. This method, involving the reaction of 4-piperidone hydrochloride monohydrate with different alkylating and acylating agents, leads to high yields of piperidin-4-ols. The approach is noted for its efficiency and effectiveness in achieving sterically hindered phthaloyl derivatives of piperidin-4-one (Rajesh, Reddy, & Vijayakumar, 2012).

3. Application in Fluorescence Probes

This chemical has been incorporated into the development of reversible fluorescent probes. For example, a probe incorporating a 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol group into a fluorophore has been successfully applied to monitor redox cycles in living cells, demonstrating its potential in biomedical research (Wang, Ni, & Shao, 2016).

4. Oxidation Kinetics Studies

Kinetic studies of oxidation of epimeric piperidin-4-ols by vanadium(V) have been conducted to understand the reaction mechanisms and the factors influencing the reaction rate. These studies have implications for the development of oxidation processes in chemical synthesis (Selvaraj, Ramalingam, & Ramarajan, 1983).

5. Controlled Tautomerism in Chemical Switching

Research has explored the use of piperidin-4-ols in controlled tautomerism and switching systems. Such studies are crucial for understanding the dynamic behavior of molecular structures and have potential applications in the design of molecular switches and sensors (Antonov et al., 2013).

6. Molecular Structure Analysis

Investigations into the crystal and molecular structure of derivatives of piperidin-4-ols provide insights into their conformational behavior and potential interactions. Such studies are essential for the design of new compounds with desired physical and chemical properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).

7. Development of Novel Piperidin-4-ol Derivatives

Research in the field of drug discovery has involved the synthesis of new piperidin-4-ol derivatives for potential therapeutic applications. This includes their evaluation for the treatment of diseases like HIV, showcasing the compound's relevance in pharmaceutical research (Weng et al., 2012).

8. Corrosion Inhibition Studies

Studies have also focused on the use of piperidine derivatives in corrosion inhibition, particularly for the protection of metals like iron. Such research is vital for the development of more effective and environmentally friendly corrosion inhibitors (Kaya et al., 2016).

Mechanism of Action

Target of Action

The primary target of the compound 4-(Difluoromethyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of this compound with the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents macrophage-tropic (R5) HIV-1 strains from infecting cells .

Pharmacokinetics

The compound’s hydrochloride salt form suggests it may be water-soluble, which could influence its absorption and distribution .

Result of Action

The molecular effect of this compound’s action is the prevention of HIV-1 entry into cells by blocking the CCR5 receptor . On a cellular level, this results in resistance to infection by R5-tropic HIV-1 strains .

Action Environment

The compound is stored at room temperature, suggesting it is stable under standard environmental conditions .

Safety and Hazards

Future Directions

Piperidine-containing compounds, including “4-(Difluoromethyl)piperidin-4-ol”, represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this area.

Biochemical Analysis

Biochemical Properties

4-(Difluoromethyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor that is crucial for HIV-1 entry into cells . The interaction between this compound and CCR5 involves a strong salt-bridge interaction facilitated by the basic nitrogen atom in the piperidine ring. Additionally, the presence of lipophilic groups in the compound enhances its binding affinity to the receptor .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the interaction of this compound with CCR5 can inhibit the entry of HIV-1 into host cells, thereby preventing viral replication and infection . Moreover, this compound has been observed to affect the expression of genes involved in immune response and inflammation, highlighting its potential therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the CCR5 receptor, inhibiting its activity and preventing the entry of HIV-1 into cells . This inhibition is achieved through the formation of a salt-bridge interaction between the basic nitrogen atom of the piperidine ring and the receptor. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit HIV-1 entry without causing significant toxicity . At higher doses, this compound may exhibit adverse effects, including cytotoxicity and disruption of normal cellular functions . These findings underscore the importance of optimizing dosage regimens for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of metabolites that may retain or alter the biological activity of the parent compound. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells expressing the CCR5 receptor, where it accumulates and exerts its biological effects . Additionally, this compound may interact with other cellular transporters, influencing its localization and distribution within different tissues .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize primarily in the plasma membrane, where it interacts with the CCR5 receptor . This localization is essential for its inhibitory activity against HIV-1 entry. Furthermore, this compound may undergo post-translational modifications that affect its stability and function within the cell .

Properties

IUPAC Name |

4-(difluoromethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c7-5(8)6(10)1-3-9-4-2-6/h5,9-10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMBJWQAJXGEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801296399 | |

| Record name | 4-Piperidinol, 4-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423032-03-4 | |

| Record name | 4-Piperidinol, 4-(difluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinol, 4-(difluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-Thipyrano-4-oxo-[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1431682.png)

![6-chloro-N-[(4-fluorophenyl)methyl]-5-iodopyridine-3-carboxamide](/img/structure/B1431685.png)

![2-methyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride](/img/structure/B1431693.png)